While the specific synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one is not discussed, the provided abstracts illustrate common synthetic approaches for analogous compounds. For example, one study describes reacting an epoxytosylate with 5-hydroxyquinoline and cesium carbonate to form 5-(2,3-epoxypropoxy)-quinoline, which is then reacted with N-(2,2-diphenylacetyl)piperazine to yield the desired product []. This suggests a multi-step synthesis involving epoxide ring-opening reactions could be employed for 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one.
Molecular Structure Analysis
Although the exact molecular structure of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one is not provided, the abstracts offer insights into the structural analysis of similar compounds. One study determined the crystal structure of oxatomide monohydrate, a related compound, revealing an extended conformation with a planar benzimidazolone fragment []. This information, combined with data from other structurally related compounds, can provide a foundation for predicting the molecular structure of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one.
Mechanism of Action
The abstracts highlight various mechanisms of action for compounds containing a diphenylmethyl piperazine moiety. For example, several studies describe these compounds as allosteric modulators of various receptors, including chemokine receptor CXCR3 [, ] and the dopamine transporter (DAT) []. These findings suggest 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one could potentially interact with similar biological targets through allosteric mechanisms.
Applications
Antiallergic agents: Studies on oxatomide and its derivatives demonstrate their ability to inhibit mediator release from mast cells, highlighting their potential as antiallergic agents [, ]. This suggests 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, with its similar structure, could also possess anti-inflammatory and antiallergic properties.
Chemokine receptor modulation: Research on compounds like VUF11211 highlights their ability to act as inverse agonists for the chemokine receptor CXCR3 [, ]. This suggests 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one could potentially modulate CXCR3 activity, offering therapeutic potential for immune-related diseases.
Dopamine transporter modulation: Studies on novel allosteric dopamine transporter ligands, such as SRI-29574, demonstrate their potential as therapeutic agents for various neurological disorders []. Given the structural similarities, 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one could potentially exhibit similar effects on DAT, offering therapeutic avenues for conditions like Parkinson's disease.
Relevance: This compound shares a nearly identical core structure with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one. The main difference lies in the substitution on the piperazine nitrogen, where the related compound possesses a longer chain containing a hydroxy group and a quinoline ring system [].
Compound Description: This compound is identified as a parent compound in a study focusing on acrylamide derivatives as antiallergic agents []. It exhibits inhibitory activity against the rat passive cutaneous anaphylaxis (PCA) reaction and the enzyme 5-lipoxygenase [].
Relevance: This compound shares a significant structural similarity with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly in the diphenylmethylpiperazinyl moiety. The key difference lies in the presence of a butyl chain linked to a pyridyl acrylamide group instead of the diphenylethanone moiety in the target compound [].
Compound Description: This compound is an analog of (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide (1a) designed and synthesized for its potential as an antiallergic agent []. It demonstrated more potent inhibitory activities against the rat PCA reaction and 5-lipoxygenase compared to 1a [].
Compound Description: TRAM-34 is a known small molecule inhibitor of the KCa3.1 channel, a potential therapeutic target for various conditions including immunosuppression and fibroproliferative disorders []. It functions by blocking ion conduction through the channel pore [].
Relevance: Although not structurally identical, TRAM-34 shares a crucial structural feature with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one: the presence of a triarylmethane core (a central carbon atom connected to three aromatic rings) []. This shared motif suggests potential similarities in their binding properties and biological activities.
Compound Description: Similar to TRAM-34, Senicapoc acts as a KCa3.1 channel blocker, inhibiting ion conduction through the channel pore []. It has been investigated as a potential therapeutic agent for conditions such as stroke and atherosclerosis [].
Relevance: Senicapoc, while structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, shares a common structural element: a central carbon atom connected to three aromatic rings. This shared triarylmethane-like motif is also present in TRAM-34, suggesting potential overlapping pharmacological properties and binding interactions with KCa3.1 channels [].
Compound Description: NS6180 is another small molecule inhibitor of the KCa3.1 channel, known to directly block ion conduction by occupying the potassium binding site within the channel pore [].
Relevance: While not structurally identical to 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, NS6180, similar to TRAM-34 and Senicapoc, functions as a KCa3.1 channel blocker []. This suggests that despite differences in their core structures, these compounds might share some similarities in their binding interactions with the KCa3.1 channel.
Compound Description: This compound belongs to a series of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol synthesized and characterized for their potential β-adrenolytic and/or anxiolytic activities []. Its crystal structure has been determined through X-ray analysis [].
Relevance: This compound shares a notable structural resemblance with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, specifically the presence of a piperazine ring substituted with an aromatic ring at position 4. The distinct structural features of each compound arise from the variations in the substituents attached to the piperazine nitrogen and the overall core structure [].
Compound Description: This compound is another N-substituted derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol investigated for its potential β-adrenolytic and/or anxiolytic activities []. Its crystal structure has been determined, revealing a close similarity to the structure of 7-[3-[4-(4-Fluorophenyl)-1-piperazinyl]propoxy]-2,3-dihydro-2,2-dimethylbenzofuran [].
Relevance: This compound shares a similar core structure with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly the presence of a piperazine ring. The key difference lies in the substituents attached to the piperazine nitrogen and the variations in the overall structure []. The presence of a propoxy linker connected to a 2,3-dihydro-2,2-dimethylbenzofuran moiety differentiates it from the target compound.
Compound Description: This compound is an N-substituted derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol studied alongside the previous two compounds for its potential β-adrenolytic and/or anxiolytic activities []. Its crystal structure exhibits distinct features compared to the other two due to the presence of a benzyl fragment [].
Compound Description: This compound is an N-substituted derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol synthesized as part of a series of compounds screened for their effects on the circulatory system of rats []. Preliminary studies indicate that it may possess blood pressure-lowering and heart rate-reducing properties [].
Relevance: While this compound does not share a direct structural similarity with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, it belongs to the same series of N-substituted 2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives as the previous three compounds []. This suggests potential similarities in their synthetic pathways and some overlap in their pharmacological properties.
Compound Description: This compound represents a novel class of antihistamines designed to possess potent antihistaminic action without sedative effects [].
Relevance: This compound bears a striking structural resemblance to 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, sharing the key diphenylmethylpiperazinyl moiety. The primary difference lies in the presence of a butyl chain linked to a brominated pyrazole ring, contrasting with the diphenylethanone group in the target compound [].
Compound Description: VUF11211 is a small-molecule allosteric inverse agonist for the chemokine receptor CXCR3 [, ]. It exhibits high affinity for CXCR3 and acts on a distinct binding site compared to orthosteric CXCR3 agonists [, ].
Compound Description: SRI-9804 is a compound identified as an allosteric modulator of the dopamine transporter (DAT) []. It partially inhibits dopamine uptake and influences the binding kinetics of other DAT ligands [].
Relevance: SRI-9804 shares a significant structural resemblance with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly the diphenylmethyl moiety connected to an aromatic nitrogen-containing heterocycle. Despite differences in the core structures, the shared structural motif suggests potential similarities in their binding properties and interactions with biological targets [].
Compound Description: SRI-20040 is an analog of SRI-9804, also identified as an allosteric modulator of DAT []. It exhibits similar effects on dopamine uptake and DAT ligand binding kinetics as SRI-9804 [].
Relevance: SRI-20040 shares a strong structural similarity with both 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one and SRI-9804. The presence of the diphenylethyl moiety linked to a quinazolinamine core highlights the structural resemblance. The variations in the linker length and the absence of the piperazine ring differentiate it from the target compound [].
Compound Description: SRI-20041 is another analog of SRI-9804, designed and synthesized to explore the structure-activity relationships of allosteric DAT modulators []. Like its analogs, it exhibits partial inhibition of dopamine uptake and affects DAT ligand binding [].
Relevance: SRI-20041 displays a high degree of structural similarity to 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, SRI-9804, and SRI-20040. The common structural feature among these compounds is the presence of a diphenylalkyl chain attached to a quinazolinamine core. The varying length of the linker and the absence of the piperazine ring distinguish it from the target compound [].
Compound Description: SRI-29574 is a potent DAT ligand that exhibits partial inhibition of dopamine uptake without significantly affecting DAT binding or d-amphetamine-induced dopamine release []. It represents a unique class of DAT ligands with potential as pharmacological tools and therapeutic agents [].
Relevance: While structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, SRI-29574 shares a common structural element: the presence of a diphenylethyl group. This shared motif suggests potential similarities in their physicochemical properties and might contribute to their interactions with biological targets, albeit through different mechanisms [].
Compound Description: Oxatomide is an antiallergic drug known for its potent antihistaminic and anti-anaphylactic properties [, ]. It also exhibits antiserotonin effects, particularly on isolated rat caudal arteries [].
Relevance: Oxatomide shares a striking structural resemblance with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly in the diphenylmethylpiperazinyl moiety. The primary difference lies in the presence of a propyl chain linked to a benzimidazolone group, in contrast to the diphenylethanone group in the target compound [, , ].
2,2-Dimethoxy-1,2-diphenylethan-1-one
Compound Description: This compound, also known as benzil dimethyl ketal, is a photoinitiator used in UV curing applications, particularly for water-borne polyurethane-acrylate systems [].
Compound Description: This compound is another photoinitiator commonly employed in UV curing formulations, particularly for water-borne polyurethane-acrylate systems []. Its effectiveness at high temperatures makes it suitable for specific applications [].
Relevance: 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one, while structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, belongs to the same functional class of compounds: photoinitiators. They are used in UV curing applications, although their specific chemical structures and reactivity may differ significantly [].
2-Hydroxy-2-methyl-1-phenyl-propan-1-one
Compound Description: Similar to the previous two compounds, 2-Hydroxy-2-methyl-1-phenyl-propan-1-one is a photoinitiator used in UV curing processes, specifically for water-borne polyurethane-acrylate systems []. Its optimal performance at room temperature makes it suitable for specific applications [].
Relevance: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one, though structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, is classified under the same functional group as the previous two compounds: photoinitiators. These compounds are employed in UV curing technologies, although their specific structures, reactivity, and optimal working conditions may vary [].
Compound Description: This compound is an analog of the DNA minor groove binding agent Hoechst 33258, designed to explore the impact of structural modifications on DNA sequence recognition [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.